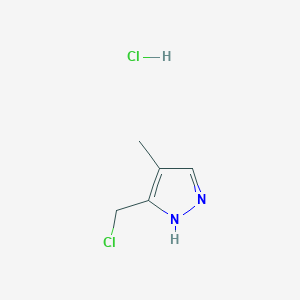
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 4-methyl-1H-pyrazole. One common method includes the reaction of 4-methyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of pyrazole derivatives with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 4-methyl-1H-pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1H-pyrazole hydrochloride
- 4-Methyl-1H-pyrazole
- 3-(Bromomethyl)-4-methyl-1H-pyrazole hydrochloride
Uniqueness
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
5-(chloromethyl)-4-methyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-3-7-8-5(4)2-6;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDPTQYTVOMJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
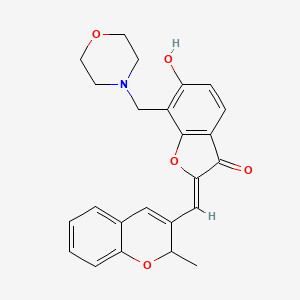
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
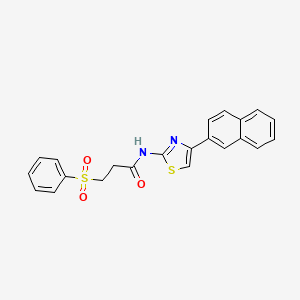

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
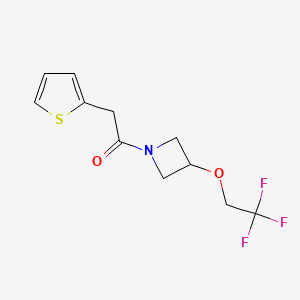
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
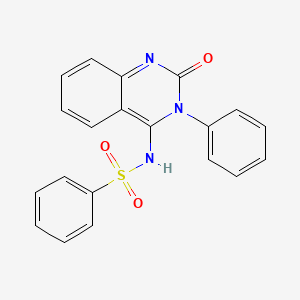
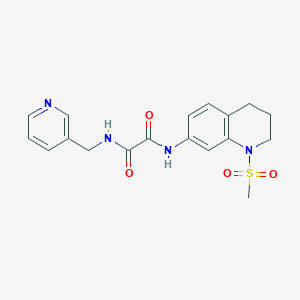
methanesulfonamide](/img/structure/B2415381.png)
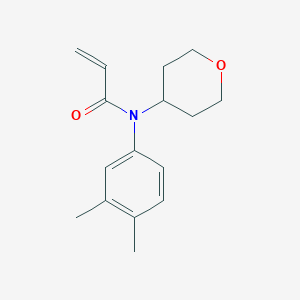

![N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
